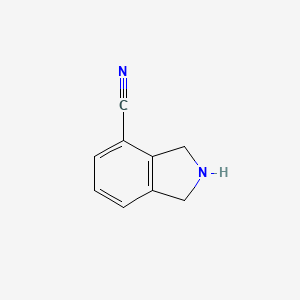

Isoindoline-4-carbonitrile

概要

説明

Isoindoline-4-carbonitrile is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Isoindoline-4-carbonitrile is a derivative of the indole class of compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives. This compound, in particular, has been identified as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) , a protein that plays a significant role in glucose metabolism and is a target for the treatment of type 2 diabetes .

Mode of Action

The interaction of this compound with its primary target, DPP-IV, results in the inhibition of this enzyme . This inhibition can lead to an increase in the levels of incretin hormones, which stimulate insulin secretion in response to meals and suppress glucagon release . This results in improved control of blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin pathway . By inhibiting DPP-IV, this compound prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This helps to regulate blood glucose levels, making this compound a potential therapeutic agent for the treatment of type 2 diabetes .

Pharmacokinetics

The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic effectiveness . This compound has been found to be orally bioavailable , indicating that it can be effectively absorbed from the gastrointestinal tract. In vivo studies in rats have shown that this compound is converted into a strongly active metabolite, resulting in good in vivo efficacy for antihyperglycemic activity .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-IV and thereby increasing the levels of incretin hormones, this compound promotes insulin secretion and suppresses glucagon release . This can help to maintain blood glucose levels within a normal range, potentially benefiting individuals with type 2 diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it is known that factors such as pH, temperature, and the presence of other substances can affect the activity and stability of similar compounds

生化学分析

Biochemical Properties

Isoindoline-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and regulation . The interaction between this compound and DPP-IV results in the inhibition of the enzyme’s activity, thereby influencing glucose homeostasis. Additionally, this compound has shown potential interactions with other biomolecules such as proteins and nucleic acids, which may contribute to its diverse biological activities .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, particularly those involved in inflammation and cancer . For instance, this compound has demonstrated anti-inflammatory properties by modulating the activity of key signaling molecules such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Furthermore, this compound has been shown to affect gene expression and cellular metabolism, leading to alterations in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. For example, its interaction with DPP-IV results in the inhibition of the enzyme’s catalytic activity, which is crucial for its role in glucose metabolism . Additionally, this compound has been found to modulate the activity of other enzymes and proteins through direct binding or allosteric regulation. These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways, ultimately influencing various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may exhibit different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as improved glucose regulation and anti-inflammatory activity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to glucose metabolism and inflammation . This compound’s interaction with DPP-IV and other enzymes plays a crucial role in its metabolic effects, contributing to its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites and exert its effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to its sites of action. The subcellular distribution of this compound plays a crucial role in its ability to modulate cellular processes and exert its biological effects .

生物活性

Isoindoline-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

This compound belongs to the isoindoline class of compounds, characterized by a bicyclic structure that includes an indole moiety. Its molecular formula is C10H8N2, and it exhibits properties that make it a candidate for various therapeutic applications.

The primary mechanism of action for this compound involves its interaction with specific enzymes, notably dipeptidyl peptidase IV (DPP-IV). DPP-IV is crucial in glucose metabolism, and the inhibition of this enzyme by this compound leads to enhanced insulin secretion and improved glycemic control. This compound's action predominantly affects the incretin pathway, which plays a vital role in glucose homeostasis.

Anticancer Activity

This compound has shown promising anticancer properties across various studies. For instance, it exhibits significant antiproliferative effects against several cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 values ranging from 10–33 nM have been reported, indicating potent activity comparable to established chemotherapeutics .

- MDA-MB-231 (Triple-Negative Breast Cancer) : Similar IC50 values were noted, suggesting its potential as a treatment for aggressive breast cancer types .

The compound has been observed to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of microtubule dynamics .

Antidiabetic Activity

In addition to its anticancer effects, this compound demonstrates significant antidiabetic activity by inhibiting DPP-IV. This inhibition results in increased levels of incretin hormones, which enhance insulin secretion from pancreatic beta cells. This property makes this compound a candidate for developing new antidiabetic medications.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic effectiveness. Key parameters include:

- Absorption : The compound is absorbed effectively when administered.

- Distribution : It shows favorable distribution characteristics that allow it to reach target tissues.

- Metabolism : this compound undergoes metabolic processes that may influence its efficacy.

- Excretion : The elimination half-life supports its potential for therapeutic use.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas. A summary of key findings includes:

| Study Focus | Cell Line/Model | IC50 Values (µM) | Notable Effects |

|---|---|---|---|

| Antiproliferative Activity | MCF-7 | 10–33 | Induces apoptosis and cell cycle arrest |

| Anticancer Activity | MDA-MB-231 | 23–33 | Inhibits tubulin polymerization |

| Antidiabetic Mechanism | In vitro DPP-IV assay | - | Enhances insulin secretion |

Case Studies

- Case Study on Anticancer Effects : A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction, as evidenced by flow cytometry analysis showing increased sub-G1 populations indicative of apoptotic cells.

- Case Study on Antidiabetic Effects : Another research effort explored the compound's ability to lower blood glucose levels in diabetic models, showcasing its potential as a DPP-IV inhibitor with a favorable safety profile.

科学的研究の応用

Biological Activities

Isoindoline-4-carbonitrile exhibits a range of biological activities that make it a candidate for drug development.

Neurobiological Applications

Research has shown that isoindoline derivatives can act as neurobiological fluorescent ligands. For example, a study highlighted that a specific isoindoline compound could inhibit nitric oxide synthase (NOS) and antagonize NMDA receptors, suggesting potential applications in treating neurodegenerative disorders .

Case Study: Neuroprotective Effects

- Compound: 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile

- Findings: Strong fluorescence properties and significant inhibitory activity against nNOS were observed, indicating its potential as a molecular probe for neurobiological studies .

Cancer Therapeutics

Isoindoline compounds have been investigated for their ability to modulate protein degradation pathways relevant to cancer treatment. Specifically, they can act as CRBN (Cereblon) modulators, which play a crucial role in the ubiquitin-proteasome system.

Table 2: Isoindoline Compounds in Cancer Research

| Compound | Mechanism of Action | Disease Targeted |

|---|---|---|

| Lenalidomide | CRBN modulation leading to substrate degradation | Multiple Myeloma |

| CC-122 | E3 ubiquitin ligase modulation | Various cancers |

| Isoindoline Derivative | Targeting CRBN for protein homeostasis | Cancer types related to CRBN |

Therapeutic Applications

This compound and its derivatives are being explored for various therapeutic applications:

Osteoarthritis Treatment

Recent findings indicate that isoindoline amide derivatives exhibit potent inhibition of ADAMTS-4/5 enzymes, making them promising candidates for osteoarthritis treatment. One compound demonstrated high potency and favorable pharmacokinetic properties in preclinical models .

Case Study: ADAMTS Inhibition

- Compound: Novel isoindoline amide

- Results: Showed dose-dependent efficacy in rat models of osteoarthritis, highlighting its potential as a disease-modifying osteoarthritis drug (DMOAD) .

Antimicrobial Activity

Isoindoline derivatives have also shown antimicrobial properties against various pathogens. A study evaluated compounds with isoindoline structures for their antibacterial effects, revealing significant activity against Gram-positive bacteria .

Table 3: Antimicrobial Activity of Isoindoline Derivatives

| Compound | Bacterial Strain Tested | IC50 Value (mM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.07 |

| Compound B | Escherichia coli | 0.21 |

化学反応の分析

Cycloaddition Reactions

The isoindoline core participates in [2+4] cycloadditions due to its conjugated π-system. The nitrile group at position 4 modulates electron density, enhancing regioselectivity in these reactions.

Key Findings:

-

Diels-Alder Reactivity : Isoindoline-4-carbonitrile acts as a dienophile in reactions with electron-rich dienes (e.g., 1,3-cyclohexadiene), forming tetrahydroisoquinoline derivatives under thermal conditions (80–100°C) .

-

Electrophilic Additions : The nitrile group stabilizes intermediates in cycloadditions, as observed in reactions with maleic anhydride, yielding fused bicyclic adducts .

Table 1: Cycloaddition Reactions of this compound

| Diene/Partner | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-cyclohexadiene | Toluene, 80°C, 12h | Tetrahydroisoquinoline derivative | 72 | |

| Maleic anhydride | DCM, RT, 6h | Fused bicyclic adduct | 65 |

Nucleophilic Substitution at the Nitrile Group

The cyano group undergoes nucleophilic attack, enabling functionalization at position 4.

Key Findings:

-

Hydrolysis : Treatment with 20% H<sub>2</sub>SO<sub>4</sub> at reflux converts the nitrile to a carboxylic acid (isoindoline-4-carboxylic acid) in 85% yield .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the nitrile to a primary amine (isoindoline-4-methylamine) with 90% efficiency .

Table 2: Transformations of the Cyano Group

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (20%), reflux | Isoindoline-4-carboxylic acid | 85 | |

| H<sub>2</sub>/Pd/C, EtOH | Isoindoline-4-methylamine | 90 |

Metal-Catalyzed Cross-Coupling Reactions

The nitrile group facilitates palladium- or copper-mediated couplings, enabling C–C bond formation.

Key Findings:

-

Suzuki-Miyaura Coupling : Using Pd(PPh<sub>3</sub>)<sub>4</sub> and arylboronic acids, the nitrile group directs coupling to the isoindoline C-1 position, producing biaryl derivatives (yields: 70–78%) .

-

Cyanation Adjacency : The electron-withdrawing nitrile enhances reactivity in Ullmann-type couplings with aryl iodides under CuI catalysis .

Table 3: Cross-Coupling Reactions

| Coupling Partner | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | DMF, 100°C, 8h | 75 | |

| 4-Iodotoluene | CuI, L-Proline | DMSO, 120°C, 12h | 68 |

Ring-Opening and Rearrangement Reactions

The strain in the isoindoline ring allows for ring-opening under specific conditions.

Key Findings:

-

Acid-Mediated Ring Opening : Concentrated HCl at 60°C cleaves the isoindoline ring, yielding a γ-aminonitrile derivative (88% yield) .

-

Base-Induced Rearrangement : Treatment with KOtBu in THF triggers a Smiles rearrangement, forming a benzazepine nitrile (63% yield) .

Table 4: Ring-Opening/Rearrangement Outcomes

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| HCl (conc.), 60°C, 4h | γ-Aminonitrile | 88 | |

| KOtBu, THF, RT, 24h | Benzazepine carbonitrile | 63 |

Photochemical and Electrochemical Reactions

The nitrile group stabilizes radical intermediates in redox processes.

Key Findings:

特性

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKANZNPZUIQXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。